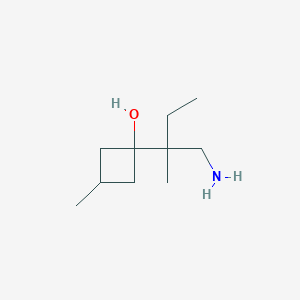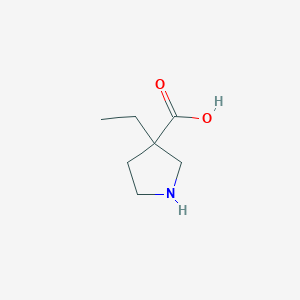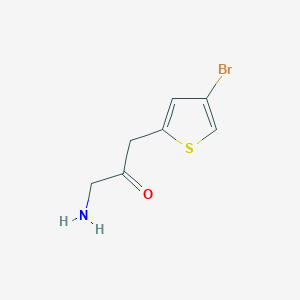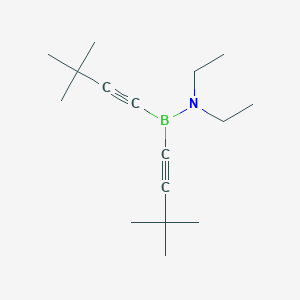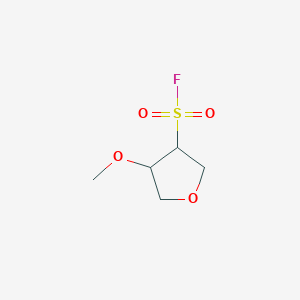
4-Methoxyoxolane-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyoxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H9FO4S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyoxolane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of oxolane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another approach involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
4-Methoxyoxolane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Chemical Biology: It is used in the study of protein-ligand interactions and as a tool for bioorthogonal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxyoxolane-3-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent linkages with amino acids in proteins. This property makes it useful in the design of covalent inhibitors and probes for studying protein function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methoxyoxolane-3-sulfonyl fluoride include other sulfonyl fluorides, such as benzenesulfonyl fluoride and methanesulfonyl fluoride. These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks .
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications, such as the synthesis of cyclic sulfonamides and esters .
Propiedades
Fórmula molecular |
C5H9FO4S |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
GOUJURCUIDJLCN-UHFFFAOYSA-N |
SMILES canónico |
COC1COCC1S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



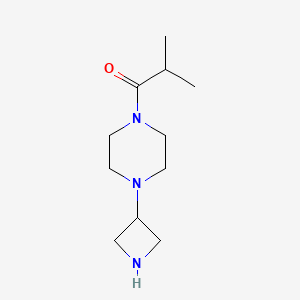
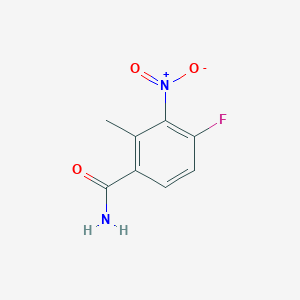
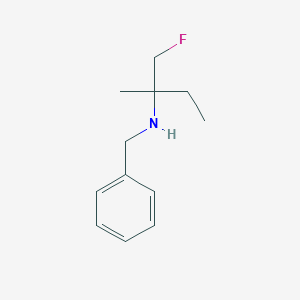
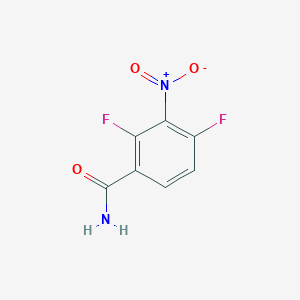
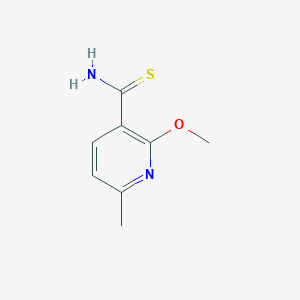
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
